2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This compound can be prepared from 1,2,3,6-tetra-O-benzoyl-D-glucopyranose through different bromination methods. These methods involve the conversion of the glucopyranose to its bromide counterpart, with reactivity influenced by the protective benzoyl groups attached to the sugar molecule. The process is highly sensitive to the conditions, including the bromination agent and solvent used, which directly affect the yield and purity of the product (Wadsworth, Schroeder, & Green, 1968).
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is characterized by its benzoyl-protected glucopyranose backbone with a bromine atom at a strategic position, allowing for nucleophilic attack in subsequent synthesis steps. The structure's conformation and electronic distribution are crucial for its reactivity, particularly in glycosylation reactions where the formation of glycosidic bonds is essential (Turney et al., 2019).
Scientific Research Applications
Synthesis Applications
Improved Synthesis Approaches : Tetra-O-benzyl-α-D-glucopyranosyl bromide, a derivative of 2,3,4,6-tetra-o-benzoyl-alpha-d-glucopyranosyl bromide, is employed in improved synthesis approaches for cholesteryl glucopyranosides. These approaches demonstrate high yields and avoid orthoester formation (Presser, Kunert, & Pötschger, 2006).
Glycosylation of Pyrazole Derivatives : 2,3,4,6-Tetra-O-acyl-α-D-glucopyranosyl bromide is effectively used in the glycosylation of 4-(substituted benzyl)-1,2-dihydro-3H-pyrazol-3-one derivatives. This process results in high yields of glycosylated pyrazole derivatives, showcasing its efficiency in synthetic organic chemistry (Kobayashi et al., 2016).
Novel Synthesis of Glyco-conjugates : The compound aids in the novel synthesis of thiazol-2(3H)-imine-linked glycoconjugates. The methodology is advantageous for its simplicity, mild reaction conditions, and high yields (Zhou et al., 2008).
Chemical Properties and Characterization
Study of Conformations : The crystal structures of compounds derived from 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl and β-D-glucopyranose are studied to evaluate the effects of O-benzoylation on bond lengths, angles, and torsion angles. This research helps understand the conformational properties of these derivatives (Turney et al., 2019).
NMR and Conformational Studies : NMR and conformational studies of fucoidan fragments, including derivatives of 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide, provide insights into the effect of benzoyl groups on stereoselectivity in glycosylation. This research offers valuable information for the chemical modification of sugars (Gerbst et al., 2001).
Applications in Medical Research
- Glycosidase Inhibition Studies : The compound's derivatives are studied as inhibitors for hepatic glycosidases. Such studies are crucial for understanding the enzymatic processes and potential therapeutic applications (El din Awad, Attia, & El Ashry, 2004).
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFGQOOKBVKPD-RLXMVLCYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.